molecular formula C25H22FNO6S B2369880 (3,4-dimethoxyphenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114872-65-9

(3,4-dimethoxyphenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No. B2369880
CAS RN: 1114872-65-9
M. Wt: 483.51
InChI Key: UGFVHDDSVLMFIE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a benzothiazinone ring, which is a type of heterocyclic compound. This ring has sulfur and nitrogen atoms and is fused with a benzene ring. The molecule also has several methoxy (OCH3) and ethoxy (OC2H5) groups attached to the benzene rings .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazinone ring likely contributes significantly to the compound’s overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the methoxy and ethoxy groups might be susceptible to reactions involving nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthetic Applications and Organic Transformations

One area of research focuses on the synthesis of complex molecules and organic transformations. For instance, Johnson et al. (2010) demonstrated the CAN-mediated oxidations for the synthesis of xanthones and related products, showcasing the versatility of related compounds in organic synthesis (Johnson et al., 2010). Similarly, Hayakawa et al. (2004) described the synthesis of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as anti-tumor agents, highlighting the medicinal chemistry applications of such compounds (Hayakawa et al., 2004).

Biodegradation and Environmental Research

Research by Stupperich et al. (1996) on anaerobic O-demethylations by Sporomusa ovata indicated that similar compounds can undergo biodegradation, offering insights into environmental detoxification processes (Stupperich et al., 1996).

Enzyme Inhibition Studies

Studies on enzyme inhibition properties, as conducted by Balaydın et al. (2012), revealed that certain derivatives exhibit inhibitory effects on human cytosolic carbonic anhydrase II, suggesting potential therapeutic applications (Balaydın et al., 2012).

Antioxidant and Anticancer Potential

Research into the antioxidant properties of related compounds has shown promising results. Çetinkaya et al. (2012) synthesized derivatives that exhibited significant antioxidant activity, pointing towards potential applications in preventing oxidative stress-related diseases (Çetinkaya et al., 2012).

Advanced Materials and Sensing Applications

Tanaka et al. (2001) developed fluorescent probes based on similar chemical structures, which are sensitive to pH and metal cations, underscoring the utility of such compounds in the development of sensing technologies (Tanaka et al., 2001).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of complex organic molecules like this one is an active area of research in chemistry. Future work could involve synthesizing the compound, studying its properties, and exploring its potential applications .

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO6S/c1-4-33-19-9-7-18(8-10-19)27-15-24(34(29,30)23-12-6-17(26)14-20(23)27)25(28)16-5-11-21(31-2)22(13-16)32-3/h5-15H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFVHDDSVLMFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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